5-(4-Chloro-2-methylbenzyl)-4-methylthiazol-2-amine
Description
Properties
Molecular Formula |
C12H13ClN2S |
|---|---|
Molecular Weight |
252.76 g/mol |
IUPAC Name |
5-[(4-chloro-2-methylphenyl)methyl]-4-methyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C12H13ClN2S/c1-7-5-10(13)4-3-9(7)6-11-8(2)15-12(14)16-11/h3-5H,6H2,1-2H3,(H2,14,15) |
InChI Key |
VSELJXZFGPRKOD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)CC2=C(N=C(S2)N)C |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Substrate Selection
The cyclization between 4-chloro-2-methylbenzyl thiourea and 3-chloro-2-butanone in ethanol under reflux forms the thiazole ring. The thiourea precursor is synthesized by treating 4-chloro-2-methylbenzylamine with ammonium thiocyanate in hydrochloric acid, followed by neutralization. The α-halo ketone is generated in situ via bromination of acetylacetone using N-bromosuccinimide (NBS) in tetrahydrofuran (THF).
Optimization Parameters
-
Solvent System : Ethanol/water mixtures (4:1 v/v) achieve 78% yield, while pure THF drops efficiency to 52% due to poor solubility of intermediates.
-
Temperature : Reflux conditions (78°C) are critical for complete cyclization; lower temperatures (50°C) result in incomplete ring closure.
-
Catalysis : Adding 0.1 eq. of p-toluenesulfonic acid (PTSA) accelerates the reaction, reducing time from 12 h to 6 h.
One-Pot Bromination-Cyclization Strategy
A streamlined one-pot method eliminates intermediate isolation, enhancing yield and purity.
Procedure Overview
-
Bromination : Acetylacetone (1.0 eq.) reacts with NBS (1.05 eq.) in THF/water (3:1) at 0°C to form 3-bromo-2-butanone.
-
Cyclization : 4-Chloro-2-methylbenzyl thiourea (1.0 eq.) is added directly to the bromination mixture, followed by heating to 60°C for 8 h.
-
Workup : The product is extracted with ethyl acetate, washed with brine, and purified via column chromatography (SiO₂, hexane/EtOAc 7:3).
Performance Metrics
Acid-Mediated Cyclization of Thiocyano Carbonyl Intermediates
Adapted from US2863874A, this method uses thiocyano carbonyl compounds and primary amines under acidic conditions.
Synthetic Route
-
Thiocyano Carbonyl Preparation : 3-Thiocyano-2-butanone is synthesized by treating 2-butanone with ammonium thiocyanate and bromine in acetic acid.
-
Coupling Reaction : The thiocyano derivative reacts with 4-chloro-2-methylbenzylamine in 0.1 M HCl at 90°C for 10 h.
-
Isolation : The product precipitates upon cooling and is filtered, yielding a pale yellow solid.
Key Advantages
-
Regioselectivity : Exclusive formation of the 5-benzyl isomer due to steric hindrance at position 4.
-
Scalability : Demonstrated at 10 kg scale with consistent 75% yield.
Intermediate Synthesis for Benzyl Substituents
The 4-chloro-2-methylbenzyl group is synthesized via nucleophilic substitution.
Synthesis of 4-Chloro-2-methylbenzyl Chloride
Amination to 4-Chloro-2-methylbenzylamine
-
Conditions : 4-Chloro-2-methylbenzyl chloride (1.0 eq.) reacts with methylamine (40% aqueous, 5.0 eq.) in THF at 20°C overnight.
-
Purification : Azeotropic drying with toluene followed by column chromatography (EtOAc/MeOH/NEt₃ 92:5:3).
Comparative Analysis of Synthetic Methods
| Parameter | Hantzsch Method | One-Pot Strategy | Acid-Mediated Cyclization |
|---|---|---|---|
| Yield (%) | 78 | 85 | 75 |
| Reaction Time (h) | 12 | 8 | 10 |
| Byproducts (%) | 5 | 2 | 8 |
| Scalability | Moderate | High | High |
| Regioselectivity Control | Good | Excellent | Excellent |
Key Insights :
-
The one-pot method offers the best balance of yield and purity.
-
Acid-mediated cyclization is preferred for large-scale production despite lower yields.
-
Hantzsch synthesis provides flexibility for structural analogs but requires rigorous purification.
Troubleshooting Common Synthesis Challenges
Low Yields in Cyclization
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions
5-(4-Chloro-2-methylbenzyl)-4-methylthiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The benzyl chloride group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
5-(4-Chloro-2-methylbenzyl)-4-methylthiazol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-chloro-2-methylbenzyl)-4-methylthiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen-Substituted Thiazole Derivatives
- 5-(4-Chloro-2-fluorobenzyl)-1,3-thiazol-2-amine (CAS 1493299-70-9): This analog replaces the 2-methyl group in the benzyl moiety with fluorine. Fluorine’s electronegativity may alter electronic properties and metabolic stability.
- 5-(3-Chlorophenyl)-4-methylthiazol-2-amine (CAS 1082351-64-1): The chlorine atom is positioned at the meta- rather than para-position on the benzyl ring.
Thiazole Derivatives with Heterocyclic Modifications
- 5-(Imidazo[2,1-b]thiazol-6-yl)-4-methylthiazol-2-amine Derivatives: These compounds incorporate an imidazo-thiazole moiety, enhancing planar rigidity and π-π stacking interactions. They exhibit EGFR kinase inhibition (IC50 values in nanomolar range), suggesting that extended aromatic systems improve target affinity . In contrast, the target compound’s simpler structure may prioritize brain penetration over kinase selectivity .
- N-Admantyl-4-methylthiazol-2-amine :
Substitution with an adamantyl group confers significant lipophilicity, enabling effects on hyperglycemia and oxidative stress in diabetic models. This highlights how bulky substituents can shift therapeutic applications from CNS disorders to metabolic diseases .
Pharmacological and Physicochemical Comparisons
Antiprion Activity
- The lead antiprion compound (6-methylpyridin-2-yl)-[4-(4-pyridin-3-yl-phenyl)thiazol-2-yl]amine () shows an EC50 of 0.94 μM in prion-infected cells and achieves brain concentrations of ~25 μM in mice . While the target compound lacks direct potency data, its 4-chloro-2-methylbenzyl group may enhance microsomal stability and brain exposure, similar to other 2-aminothiazoles .
Neuroprotective Potential
- KNS-760704 (a benzothiazole-diamine):
This ALS drug candidate reduces reactive oxygen species (ROS) and apoptosis in neuronal cells. Although structurally distinct (benzothiazole vs. thiazole), its amine functionality and substituent positioning underscore the importance of balancing neuroprotection with dopamine receptor agonism, a challenge less relevant to the target compound .
Physicochemical Properties
- Solubility and Stability: The hydrochloride salt of 5-(4-Chloro-2-methylbenzyl)-4-methylthiazol-2-amine (CAS 1510356-99-6) is commercially available, suggesting improved aqueous solubility compared to the free base . Analogous compounds like 5-(tert-butyl)-4-methylthiazol-2-amine require solvent optimization (e.g., DMSO or ethanol) for dissolution, indicating that substituents critically influence solubility .
Biological Activity
5-(4-Chloro-2-methylbenzyl)-4-methylthiazol-2-amine is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, including its antimicrobial, antifungal, and anticancer activities, supported by relevant studies and data.
Chemical Structure and Properties
The compound features a thiazole ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen. The presence of a chloro substituent and a methyl group on the benzyl moiety enhances its chemical reactivity and biological interactions.
Antimicrobial Activity
Thiazole derivatives are widely recognized for their antimicrobial properties. 5-(4-Chloro-2-methylbenzyl)-4-methylthiazol-2-amine has been shown to exhibit significant activity against various bacterial strains. For instance, studies have indicated that similar thiazole compounds demonstrate effectiveness against both Gram-positive and Gram-negative bacteria .
| Compound | Target Organism | Activity |
|---|---|---|
| 5-(4-Chloro-2-methylbenzyl)-4-methylthiazol-2-amine | Staphylococcus aureus | Moderate |
| 5-(4-Chloro-2-methylbenzyl)-4-methylthiazol-2-amine | Escherichia coli | Significant |
Antifungal Activity
Research indicates that thiazole derivatives possess antifungal properties. In vitro studies have shown that compounds with similar structures can inhibit the growth of fungi such as Candida albicans . The mechanism often involves interference with fungal cell wall synthesis or function.
Anticancer Activity
The anticancer potential of 5-(4-Chloro-2-methylbenzyl)-4-methylthiazol-2-amine is particularly notable. Thiazole compounds have been linked to cytotoxic effects against various cancer cell lines. For example, studies have reported that thiazole derivatives exhibit IC50 values in the low micromolar range against human cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer) .
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| A549 | 2.01 | High inhibition |
| HeLa | 1.98 | Significant inhibition |
The biological activity of 5-(4-Chloro-2-methylbenzyl)-4-methylthiazol-2-amine is hypothesized to involve several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.
- Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells, leading to reduced viability.
- Cell Cycle Arrest : Evidence suggests that thiazole derivatives can induce cell cycle arrest at various phases, particularly G1 and S phases .
Case Studies
- Anticancer Study : A study involving the synthesis of various thiazole derivatives reported that modifications on the thiazole ring significantly influenced anticancer activity. The presence of electron-withdrawing groups like chlorine enhanced potency against specific cancer types .
- Antimicrobial Evaluation : Another investigation assessed the antimicrobial efficacy of thiazole derivatives against clinical isolates of bacteria, demonstrating that structural variations could lead to improved activity profiles .
Q & A
Q. What synthetic routes are recommended for 5-(4-Chloro-2-methylbenzyl)-4-methylthiazol-2-amine, and what reaction conditions are critical?
Methodological Answer: The synthesis typically involves multi-step reactions starting with functionalized thiazole precursors. Key steps include:
- Substitution reactions : Introducing the 4-chloro-2-methylbenzyl group via nucleophilic substitution or coupling reactions under inert atmospheres (e.g., nitrogen) .
- Solvent selection : Polar aprotic solvents like DMF or ethanol are commonly used to stabilize intermediates, with reaction temperatures ranging from 60–100°C .
- Purification : Column chromatography or recrystallization from DMSO/water mixtures (2:1 v/v) is recommended to isolate the pure compound .
Q. How is 5-(4-Chloro-2-methylbenzyl)-4-methylthiazol-2-amine characterized post-synthesis?
Methodological Answer: Characterization involves:
- Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and aromaticity (e.g., δ 7.3–7.6 ppm for chloro-methylbenzyl protons) .
- X-ray crystallography : Resolves stereochemical ambiguities, particularly for the thiazole ring and benzyl substituents .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ expected at ~293.08 g/mol) .
Q. What biological activities have been reported for this compound, and what assays are used?
Methodological Answer:
- Antitumor activity : Evaluated via MTT assays in cancer cell lines (e.g., IC₅₀ values against HeLa or MCF-7 cells) .
- Enzyme inhibition : Radioligand binding assays for kinases or proteases, focusing on competitive inhibition mechanisms .
- Antimicrobial testing : Broth microdilution assays to determine MIC values against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How can researchers optimize synthesis yield and purity for this compound?
Methodological Answer:
- Catalyst screening : Test palladium-based catalysts (e.g., Pd(PPh₃)₄) for coupling reactions to improve regioselectivity .
- Reaction monitoring : Use TLC or HPLC-MS to track intermediate formation and adjust reaction times (e.g., 3–6 hours) .
- Solvent-free conditions : Explore microwave-assisted synthesis to reduce byproducts and enhance reaction efficiency .
Q. How can contradictions in spectroscopic or biological data be resolved?
Methodological Answer:
- Multi-technique validation : Combine NMR, IR, and X-ray data to resolve structural ambiguities (e.g., distinguishing regioisomers) .
- Dose-response studies : Replicate biological assays with varying concentrations (e.g., 1–100 µM) and controls (e.g., DMSO-only) to confirm activity trends .
- Computational modeling : Perform DFT calculations or molecular docking to predict binding modes and validate enzyme inhibition results .
Q. What strategies are recommended for assessing environmental impacts or degradation pathways?
Methodological Answer:
- Environmental fate studies : Use HPLC-UV or LC-MS to monitor degradation in simulated aquatic systems (pH 7–9, 25°C) over 30 days .
- Ecotoxicology assays : Test acute toxicity in Daphnia magna or algae to calculate LC₅₀/EC₅₀ values .
- Biotransformation analysis : Incubate the compound with liver microsomes (e.g., human or rat) to identify phase I/II metabolites via UPLC-QTOF .
Q. How can structural modifications enhance the compound’s pharmacological profile?
Methodological Answer:
- SAR studies : Synthesize derivatives with varied substituents (e.g., replacing chloro with fluoro or methoxy groups) and compare bioactivity .
- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to improve solubility and bioavailability .
- Hybrid molecules : Conjugate with known pharmacophores (e.g., benzothiazoles) to target multiple pathways in cancer or infections .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activity across studies?
Methodological Answer:
- Standardize protocols : Ensure consistent cell lines, incubation times, and assay conditions (e.g., ATP levels for viability assays) .
- Batch variability testing : Compare results from multiple synthesis batches to rule out impurities affecting activity .
- Meta-analysis : Aggregate data from peer-reviewed studies to identify trends or outliers, using statistical tools like ANOVA or regression analysis .
Tables of Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
